

Solubility and Stability Profiles of Phenoxymethylpenicillin in Aqueous Solutions: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the aqueous solubility and stability of **phenoxymethyl**penicillin (Penicillin V). The information compiled herein is intended to support research, development, and formulation activities by providing key data on the physicochemical properties of this widely used antibiotic. This document summarizes quantitative data in structured tables, details experimental methodologies, and includes visualizations of degradation pathways and experimental workflows.

Aqueous Solubility of Phenoxymethylpenicillin

Phenoxymethylpenicillin is an antibiotic that is more stable in acidic conditions than benzylpenicillin, which allows for oral administration.[1][2] Its solubility in aqueous solutions is a critical factor for its formulation and bioavailability. The free acid form of **phenoxymethyl**penicillin is sparingly soluble in water, while its potassium salt is freely soluble.

Solubility Data

The following tables summarize the available quantitative data on the solubility of **phenoxymethyl**penicillin and its potassium salt in aqueous media.

Table 1: Solubility of **Phenoxymethyl**penicillin (Free Acid)



| Solvent System | рН | Temperature (°C) | Solubility |
|----------------|---------------|------------------|--|
| Water | 1.8 | Not Specified | 0.24 mg/mL |
| Water | 2.5 - 4.0 | Not Specified | Forms a saturated solution |
| Water | Not Specified | 12.85 | 5.2 x 10 ⁻⁵ mole fraction |
| Water | Not Specified | 22.85 | 1.2 x 10 ⁻⁴ mole fraction |
| Water | Not Specified | 32.85 | 2.5 x 10 ⁻⁴ mole fraction |
| Water | Not Specified | 42.85 | 4.1 x 10 ⁻⁴ mole fraction |
| Water | Not Specified | 52.85 | 5.6 x 10 ⁻⁴ mole fraction |
| Water | Not Specified | Not Specified | 1 part in 1700 parts water (~0.59 mg/mL) [3] |

Table 2: Solubility of **Phenoxymethyl**penicillin Potassium (Penicillin V Potassium)

| Solvent System | рН | Temperature (°C) | Solubility |
|------------------------------------|---------------|------------------|--|
| Water | 5.0 - 7.5 | Not Specified | Freely Soluble[4][5] |
| Water | Not Specified | Not Specified | 6 mg/mL (requires sonication and warming)[6] |
| Phosphate Buffered Saline (PBS) | 7.2 | Not Specified | 10 mg/mL |

Dissolution Profile



A study on the dissolution of **phenoxymethyl**penicillin potassium tablets in different media showed rapid dissolution in acidic conditions.

Table 3: Dissolution of **Phenoxymethyl**penicillin Potassium Tablets

| Dissolution Medium | рН | Time (minutes) | % Dissolved |
|-----------------------|-----|----------------|-------------|
| HCI Buffer | 1.2 | < 15 | ~100% |
| Acetate Buffer | 4.5 | < 15 | ~100% |
| Phosphate Buffer | 6.8 | 15 | ~80% |

Stability of Phenoxymethylpenicillin in Aqueous Solutions

The stability of **phenoxymethyl**penicillin is significantly influenced by pH, temperature, and the presence of other substances in the solution. The primary degradation pathway involves the hydrolysis of the β -lactam ring.[7][8]

Factors Affecting Stability

- pH: **Phenoxymethyl**penicillin exhibits a U-shaped pH-rate profile, with maximum stability in the slightly acidic to neutral pH range.[7] It is more susceptible to degradation in both strongly acidic and alkaline conditions.
- Temperature: As with most chemical reactions, an increase in temperature accelerates the degradation of **phenoxymethyl**penicillin.[7] Reconstituted oral solutions should be stored at refrigerated temperatures (2-8°C).[2]
- Moisture: The compound is gradually degraded upon exposure to a humid atmosphere.[3]

Degradation Kinetics and Stability Data

The degradation of **phenoxymethyl**penicillin in aqueous solutions generally follows first-order kinetics.



Table 4: Stability of Reconstituted **Phenoxymethyl**penicillin Potassium Oral Solution (125 mg/mL)

| Storage Temperature (°C) | Time to 90% of Labeled Potency |
|--------------------------|--------------------------------|
| 4 | 11.5 days |
| 25 | < 37 hours |

Table 5: Forced Degradation of **Phenoxymethyl**penicillin

| Stress Condition | % Degradation |
|---|---------------|
| Acid (0.1 M HCl, 80°C, 2 hours) | 15.5% |
| Alkali (0.1 M NaOH, room temp., 10 min) | 34.3% |
| Oxidation (3% H ₂ O ₂ , room temp., 15 min) | 34.3% |
| Thermal (105°C, 24 hours) | 1.3% |

Data adapted from a study on **phenoxymethyl**penicillin tablets.

Experimental Protocols

The stability and purity of **phenoxymethyl**penicillin are predominantly assessed using stability-indicating High-Performance Liquid Chromatography (HPLC) methods.

Stability-Indicating HPLC Method

This protocol is designed to separate **phenoxymethyl**penicillin from its potential degradation products.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: Reversed-phase C18, 4.6 x 250 mm, 5 μm particle size.
- Mobile Phase: A filtered and degassed mixture of acetonitrile, methanol, and 0.01 M potassium phosphate monobasic (pH adjusted to 3.5 with phosphoric acid) in a ratio of



21:4:75 (v/v/v).

Flow Rate: 1.0 mL/min.

· Detection: UV at 225 nm.

Injection Volume: 20 μL.

Column Temperature: Ambient or controlled at 30°C.

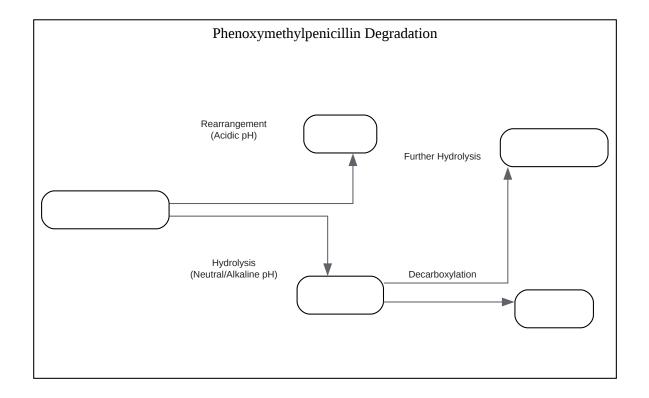
- Sample Preparation: Accurately weigh and dissolve the **phenoxymethyl**penicillin sample in the mobile phase to a known concentration. Filter the solution through a 0.45 μm filter before injection.
- Forced Degradation Sample Preparation:
 - Acid Degradation: Dissolve the sample in 0.1 M HCl and heat at 80°C for 2 hours.
 - Alkaline Degradation: Dissolve the sample in 0.1 M NaOH and keep at room temperature for 10 minutes.
 - Oxidative Degradation: Dissolve the sample in 3% H₂O₂ and keep at room temperature for 15 minutes.
 - Thermal Degradation: Expose the solid drug to 105°C for 24 hours.
 - Photolytic Degradation: Expose a solution of the drug to UV light (254 nm) for 24 hours.

Visualizations

Degradation Pathway of Phenoxymethylpenicillin

The degradation of **phenoxymethyl**penicillin primarily involves the hydrolysis of the β -lactam ring, leading to the formation of several degradation products. The specific products formed are dependent on the pH of the solution.





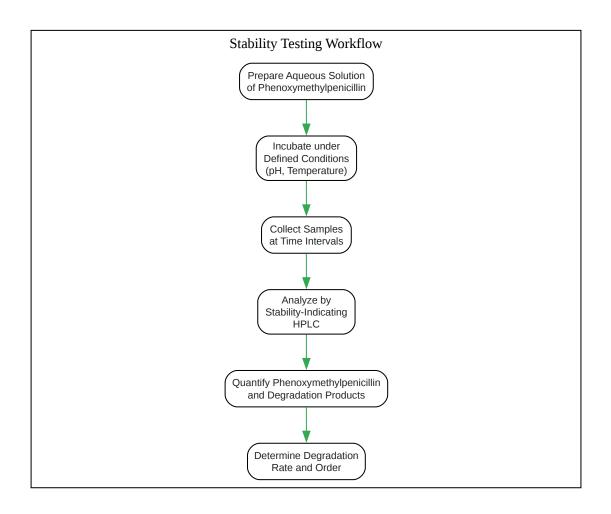
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Degradation pathway of **phenoxymethyl**penicillin.

Experimental Workflow for Stability Testing

The following diagram outlines a typical workflow for conducting a stability study of **phenoxymethyl**penicillin in an aqueous solution.





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Experimental workflow for stability analysis.

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